molecular formula C21H23Br2NO5S B3567619 [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate

[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate

Cat. No.: B3567619
M. Wt: 561.3 g/mol
InChI Key: QWMQPXLGTABNEJ-UHFFFAOYSA-N
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Description

[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a butanoyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine atoms, and finally the addition of butanoyl and sulfonylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly brominated or sulfonated derivatives, while reduction may produce less brominated or sulfonated compounds. Substitution reactions can introduce new functional groups, leading to a wide range of possible products.

Scientific Research Applications

Chemistry

In chemistry, [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of a wide range of industrial products.

Mechanism of Action

The mechanism of action of [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfonylamino group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,6-Dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a sulfonylamino group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[2,6-dibromo-4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Br2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMQPXLGTABNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1)Br)OC(=O)CCC)Br)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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